molecular formula C23H20F3NO4 B13485313 rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B13485313
M. Wt: 431.4 g/mol
InChI Key: CWBGAAFWOXAHKU-JQVVWYNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a complex organic molecule characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the trifluoromethyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its trifluoromethyl group can enhance the compound’s stability and bioavailability.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It may exhibit activity against specific biological targets, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the bicyclic core provides structural rigidity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[320]heptane-1-carboxylic acid stands out due to its unique bicyclic structure and the presence of a trifluoromethyl group

Properties

Molecular Formula

C23H20F3NO4

Molecular Weight

431.4 g/mol

IUPAC Name

(1R,5R,6S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C23H20F3NO4/c24-23(25,26)18-9-22(20(28)29)12-27(10-19(18)22)21(30)31-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,28,29)/t18-,19+,22-/m0/s1

InChI Key

CWBGAAFWOXAHKU-JQVVWYNYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C(F)(F)F

Canonical SMILES

C1C(C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.